3-Bromo-1-methyl-4-nitro-1H-pyrazole
Description
3-Bromo-1-methyl-4-nitro-1H-pyrazole (CAS: 89607-15-8) is a halogenated and nitrated pyrazole derivative widely employed in organic synthesis and pharmaceutical research. Its structure features a bromine atom at the 3-position, a nitro group at the 4-position, and a methyl group at the 1-position of the pyrazole ring (Figure 1). This combination of substituents enhances its reactivity, making it a versatile intermediate for synthesizing complex molecules, particularly bioactive compounds such as therapeutic agents and agrochemicals .
The compound is synthesized via alkylation and nitration reactions, followed by purification using column chromatography (eluting with ethyl acetate/petroleum ether mixtures) . Key spectroscopic data include:
Properties
IUPAC Name |
3-bromo-1-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-2-3(8(9)10)4(5)6-7/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHFRSRAZJCLLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00525708 | |
| Record name | 3-Bromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89607-15-8 | |
| Record name | 3-Bromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00525708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-1-methyl-4-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-methyl-4-nitro-1H-pyrazole typically involves the bromination of 1-methyl-4-nitro-1H-pyrazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride in ethanol.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.
Major Products Formed
Nucleophilic substitution: Formation of 3-substituted derivatives.
Reduction: Formation of 3-bromo-1-methyl-4-amino-1H-pyrazole.
Oxidation: Formation of 3-bromo-1-carboxy-4-nitro-1H-pyrazole.
Scientific Research Applications
3-Bromo-1-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Studied for its interactions with biological macromolecules and potential biological activities.
Industrial Applications: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-4-nitro-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The presence of the nitro group can influence its electronic properties, affecting its reactivity and interactions with biological targets. The bromine atom can also participate in halogen bonding, further influencing its mechanism of action .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Key Observations:
Substituent Position and Reactivity: The position of bromine significantly impacts reactivity. For example, 3-bromo derivatives (e.g., the target compound) are more reactive in Suzuki-Miyaura couplings than 4-bromo isomers due to favorable electronic effects . The methyl group at N-1 in this compound enhances stability and modulates solubility compared to non-methylated analogues like 4-bromo-3-nitro-1H-pyrazole .
Synthetic Utility: 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole (CAS: 155600-99-0) serves as a bifunctional electrophile in sequential substitution reactions, enabling the synthesis of polysubstituted pyrazoles . In contrast, the monobromo target compound is more selective in single-step functionalization, as seen in its use to prepare GLUT1 inhibitors (e.g., compound 48b in ) .
Spectroscopic Differentiation :
Table 2: Application Comparison
Key Findings:
- The methyl group in this compound improves metabolic stability in drug candidates compared to non-methylated derivatives .
- Compounds like 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde exhibit broader biological activities (e.g., antitumor, antibacterial) due to aromatic substituents enhancing target binding .
Biological Activity
3-Bromo-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound with significant biological activity, primarily attributed to its structural features that allow it to interact with various biological targets. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and other fields.
Chemical Structure and Properties
The molecular formula of this compound is C₄H₄BrN₃O₂. The presence of a bromine atom at the third position, a methyl group at the first position, and a nitro group at the fourth position contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄BrN₃O₂ |
| Molecular Weight | 202.00 g/mol |
| Melting Point | Data not available |
| Solubility | Soluble in organic solvents |
This compound exhibits a range of biological activities through several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit enzymes such as liver alcohol dehydrogenase, which plays a crucial role in alcohol metabolism.
- Cellular Interaction : It can influence cell signaling pathways, gene expression, and cellular metabolism, affecting processes like cell proliferation and apoptosis.
- Tautomerism : The tautomeric nature of pyrazole derivatives may enhance their interaction with biological targets, leading to diverse biochemical effects.
Biological Activities
Research indicates that this compound possesses various biological activities:
- Antimicrobial Activity : Pyrazole derivatives, including this compound, have demonstrated antimicrobial effects against various bacterial strains. For instance, modifications in the pyrazole structure have led to compounds exhibiting significant activity against E. coli and S. aureus .
- Anti-inflammatory Effects : Studies have reported that related pyrazole compounds exhibit anti-inflammatory properties comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .
- Anticancer Potential : Some pyrazole derivatives are being explored for their anticancer properties, with specific compounds showing promise in inhibiting tumor growth through modulation of cancer-related pathways .
Case Study 1: Antimicrobial Activity
A study investigated a series of pyrazole derivatives for their antibacterial efficacy against common pathogens. Compound 11 from this series exhibited potent activity against E. coli and S. aureus, highlighting the importance of structural modifications .
Case Study 2: Anti-inflammatory Activity
Research focused on the anti-inflammatory properties of various pyrazole derivatives showed that certain compounds could significantly reduce carrageenan-induced edema in animal models. The results demonstrated that these compounds might serve as effective alternatives to traditional NSAIDs due to their lower side effects .
Applications in Medicinal Chemistry
This compound serves as an important building block in medicinal chemistry for the synthesis of novel therapeutic agents. Its potential applications include:
- Drug Development : As a pharmacophore, it is being investigated for its efficacy in treating inflammatory diseases, infections, and cancer.
- Organic Synthesis : This compound is utilized as an intermediate in synthesizing more complex heterocyclic structures that may possess unique biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
